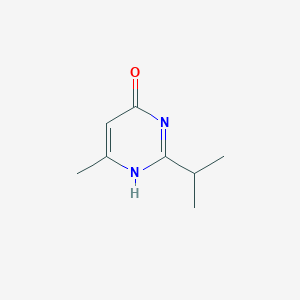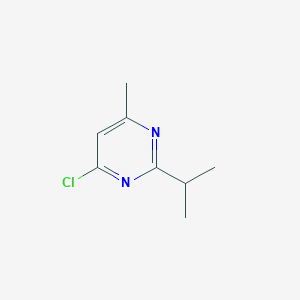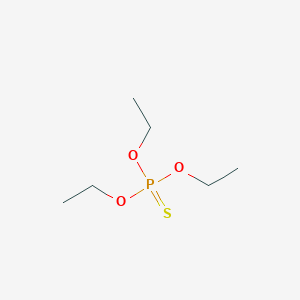
3-Hydroxybenzyl alcohol
Overview
Preparation Methods
Synthetic Routes and Reaction Conditions
KSD 2405 can be synthesized through various methods. One common approach involves the reduction of 3-hydroxybenzaldehyde using sodium borohydride in an aqueous ethanol solution. The reaction typically proceeds at room temperature and yields 3-Hydroxybenzyl alcohol .
Industrial Production Methods
In industrial settings, the production of KSD 2405 may involve catalytic hydrogenation of 3-hydroxybenzaldehyde using a palladium catalyst under controlled pressure and temperature conditions. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
KSD 2405 undergoes several types of chemical reactions, including:
Oxidation: KSD 2405 can be oxidized to form 3-hydroxybenzaldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 3-hydroxybenzylamine using reducing agents like lithium aluminum hydride.
Substitution: KSD 2405 can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles in the presence of a base
Major Products Formed
Oxidation: 3-Hydroxybenzaldehyde.
Reduction: 3-Hydroxybenzylamine.
Substitution: Products depend on the nucleophile used
Scientific Research Applications
KSD 2405 has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of various chemicals.
Biology: Studied for its role as an endogenous metabolite and its interactions with biological systems.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the manufacture of fragrances, flavors, and other industrial products
Mechanism of Action
KSD 2405 exerts its effects through various molecular targets and pathways. As a hydroxybenzyl alcohol, it can interact with enzymes and receptors in biological systems, influencing metabolic processes and signaling pathways. The exact mechanism of action may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxybenzaldehyde: An oxidized form of KSD 2405.
3-Hydroxybenzylamine: A reduced form of KSD 2405.
4-Hydroxybenzyl alcohol: A structural isomer with the hydroxyl group at a different position
Uniqueness
KSD 2405 is unique due to its specific substitution pattern and its solubility in water, which makes it versatile for various applications in research and industry. Its ability to undergo multiple types of chemical reactions also adds to its uniqueness .
Properties
IUPAC Name |
3-(hydroxymethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2/c8-5-6-2-1-3-7(9)4-6/h1-4,8-9H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKVJCVWFVRATSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20211035 | |
| Record name | 3-Hydroxybenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20211035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3-Hydroxybenzyl alcohol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0059712 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
620-24-6 | |
| Record name | 3-Hydroxybenzyl alcohol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=620-24-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxybenzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000620246 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 620-24-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60735 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Hydroxybenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20211035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxybenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.668 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-HYDROXYBENZYL ALCOHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H652F6XF7Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-Hydroxybenzyl alcohol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0059712 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: 3-Hydroxybenzyl alcohol possesses the molecular formula C7H8O2 and a molecular weight of 124.14 g/mol. Although the provided abstracts don't contain detailed spectroscopic data, characteristic peaks in techniques like Infrared Spectroscopy (IR) and Nuclear Magnetic Resonance (NMR) can confirm its structure. For instance, IR spectroscopy would show a broad peak around 3200-3600 cm-1 indicating the presence of the hydroxyl (-OH) groups, and NMR would confirm the presence and position of the aromatic ring protons.
A: The provided abstracts do not highlight this compound as a catalyst. Instead, it's often studied as a reactant or a product. For example, it acts as a building block in synthesizing poly(methyl methacrylate-b-caprolactone) diblock copolymers. [] Additionally, it appears as a metabolite in fungal systems and during the degradation of certain pollutants. [, , ]
ANone: The provided research abstracts do not mention specific computational chemistry studies, simulations, or QSAR models for this compound.
A: While direct structure-activity relationship (SAR) studies are not described in the provided abstracts, research on the mutagen formation potential (MFP) of this compound compared to its parent pesticide, iprobenfos, offers some insight. [] This study demonstrated that this compound, a transformation product of iprobenfos, exhibited a significantly higher MFP than the parent compound. This finding highlights how structural modifications can dramatically influence biological activity and potential environmental risks.
A: Although the provided abstracts don't directly address the stability and formulation of this compound, research on etilefrine prodrugs provides some insights. Scientists synthesized 3'-(O-acyl) derivatives of etilefrine (α-[(ethylamino)methyl]-3'-hydroxybenzyl alcohol) to improve its solubility and lipophilicity, ultimately enhancing its bioavailability and pharmacokinetic profile. [] These findings suggest that structural modifications can be employed to tailor the physicochemical properties of compounds containing the this compound moiety for specific applications.
ANone: Specific details about the PK/PD profile, ADME properties, and in vivo activity of this compound are not explicitly discussed in the provided abstracts.
ANone: The provided abstracts primarily focus on this compound as a chemical entity, a metabolite, or a component in other syntheses. Therefore, detailed information on its in vitro or in vivo efficacy, including cell-based assays, animal models, and clinical trials, is not available within this context.
ANone: The provided research primarily focuses on the chemical and environmental aspects of this compound, without delving into potential resistance mechanisms or its relation to other compounds in that context.
A: Although the provided abstracts don't directly address the complete toxicological profile of this compound, a study on pesticide transformation products revealed that this compound showed a higher mutagen formation potential compared to its parent pesticide, iprobenfos. [] This finding raises concerns about potential long-term health effects and emphasizes the need for further toxicological evaluations.
ANone: The available abstracts do not specifically focus on drug delivery and targeting strategies for this compound.
A: While the provided abstracts don't directly explore this compound for its biomarker or diagnostic potential in a therapeutic context, its use in a near-infrared fluorescence probe for tyrosinase detection suggests possibilities for monitoring biological processes. [] This application highlights its potential as a valuable tool in studying enzymatic activity and related physiological changes.
A: Several analytical techniques are utilized to study this compound and its derivatives. Thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC/MS) were employed to isolate and identify the compound from fungal cultures. [] High-performance liquid chromatography (HPLC), coupled with mass spectrometry (HPLC/MS/MS), and ion chromatography (IC) were used to analyze its degradation kinetics and identify intermediate products. [] These diverse analytical approaches underscore the importance of choosing appropriate techniques based on the specific research question and the complexity of the sample matrix.
A: While the provided abstracts don't offer specific strategies for mitigating the environmental impact of this compound, its identification as a degradation product of pesticides, particularly its higher mutagen formation potential compared to its parent compound, [] underscores the need for further research on its environmental fate, potential risks, and mitigation strategies.
A: The provided abstracts mention the utilization of various analytical techniques like TLC, GC/MS, HPLC, and HPLC/MS/MS to study this compound. [, ] While specific details about the validation of these analytical methods are not discussed, ensuring the accuracy, precision, and specificity of these methods is crucial for reliable data interpretation and drawing meaningful conclusions from the research findings.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




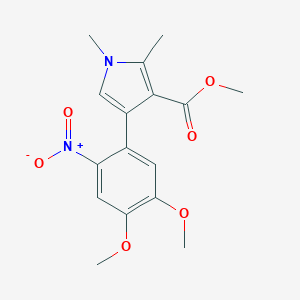
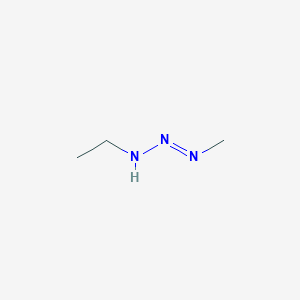

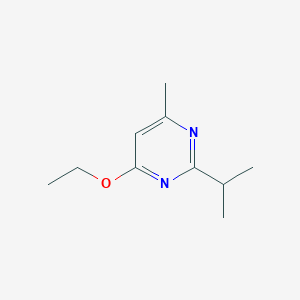


![4,6-Diamino-1-(4-chloro-phenyl)-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B46630.png)
